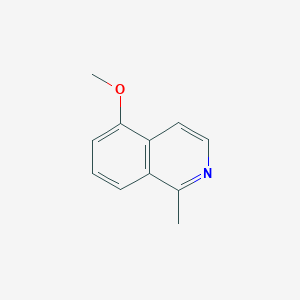

5-Methoxy-1-methylisoquinoline

概要

説明

5-Methoxy-1-methylisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. This compound is characterized by a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 1-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization under acidic conditions . Another method involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride (POCl3) as a catalyst and solvent .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and cost-effectiveness .

化学反応の分析

Substitution Reactions

5-Methoxy-1-methylisoquinoline undergoes substitution reactions at the methoxy and methyl substituents under specific conditions. The methoxy group at the 5-position can participate in nucleophilic aromatic substitution (NAS), particularly when activated by electron-deficient substituents or under strongly acidic/basic conditions. For example, the methyl group at the 1-position may act as a directing group for electrophilic substitution, though its steric hindrance limits reactivity.

A notable example involves phosphite-mediated meta-C–H alkylation . Under UV light (365 nm), 1-methylisoquinoline derivatives, including this compound, form phosphite adducts that undergo aza- migration, leading to meta-alkylation products. This process achieves complete regioselectivity for meta-benzylated isoquinolines when conducted in p-xylene with potassium carbonate as a base .

Mechanism :

-

Step 1 : Formation of a phosphite adduct via nucleophilic addition.

-

Step 2 : Photochemical excitation induces a migration via a singlet excited state.

-

Step 3 : Base-mediated elimination of the phosphite group yields the meta-alkylated product.

| Reagent/Condition | Yield (%) | Selectivity | Product |

|---|---|---|---|

| Stoichiometric phosphite, 365 nm light, p-xylene | 60 | >99% meta | Meta-benzyl isoquinoline |

| Catalytic phosphite | 35 | Partial | Unreacted starting material |

Oxidation Reactions

Copper-catalyzed oxidation using air (O₂) in dimethyl sulfoxide (DMSO) achieves selective oxidation of dihydroisoquinoline precursors to isoquinolines . While this process is optimized for dihydroisoquinolines, analogous conditions may oxidize this compound to 5-methoxyisoquinolin-1-one, though this transformation is not explicitly reported.

Photochemical Alkylation

This compound exhibits photochemical reactivity due to its conjugated isoquinoline system. Under UV irradiation, it participates in decarboxylative cyclization reactions with α-amino acids, forming imidazo[1,5-a]quinoline derivatives. For example, iodine-mediated reactions in DMF at 80°C yield such products with high efficiency (84% yield) .

Key Parameters :

-

Light Source : 365 nm UV light enhances reaction efficiency.

-

Temperature : Optimal yields occur at 80–100°C.

-

Oxidant : tert-Butyl hydroperoxide (TBHP) is critical for activating the amino acid substrate.

Electrocyclization

6π-Electrocyclization reactions are feasible for isoquinoline derivatives with conjugated diene systems. While this compound lacks such a system, its methoxy substituent may participate in radical-mediated cyclizations under high-temperature or microwave conditions. For instance, microwave-assisted reactions in PhCF₃ solvent achieve isoquinoline formation from 1-azatrienes, though yields diminish above 180°C .

Mechanism :

-

Step 1 : Formation of a radical intermediate via thermolysis.

-

Step 2 : Cyclization to a 3,4-dihydroisoquinoline intermediate.

-

Step 3 : Aromaticization to yield the final isoquinoline product.

Nitration and Functionalization

The isoquinoline core undergoes nitration at electron-rich positions, such as the fused benzene ring. For example, nitration of 7-methoxyisoquinoline yields 7-nitroisoquinolone derivatives, as confirmed by X-ray crystallography . This reactivity suggests that this compound may undergo similar transformations, though regioselectivity depends on substituent electronic effects.

科学的研究の応用

Biological Activities

5-Methoxy-1-methylisoquinoline exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that isoquinoline derivatives, including 5-MMIQ, may possess anticancer properties. They have been shown to inhibit various cancer-related enzymes, such as cyclin-dependent kinases and topoisomerases, which are crucial for cell division and proliferation .

Case Study:

A study demonstrated that derivatives of isoquinoline could effectively reduce tumor growth in animal models by inducing apoptosis in cancer cells .

Antimicrobial Activity

5-MMIQ has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest it may inhibit the growth of Gram-positive bacteria, making it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Isoquinoline derivatives are also being explored for their neuroprotective effects, particularly in treating neurodegenerative disorders such as Parkinson's disease. They are believed to modulate neurotransmitter systems, particularly dopamine pathways .

Pharmacological Applications

The pharmacological potential of this compound is vast, with applications ranging from anti-inflammatory effects to psychotropic activities.

Anti-inflammatory Activity

Studies have indicated that 5-MMIQ can reduce inflammation by inhibiting pro-inflammatory cytokines. This property is valuable in developing treatments for chronic inflammatory diseases .

Psychotropic Effects

Research into the psychotropic effects of isoquinolines suggests that they may influence serotonin and dopamine receptors, providing insights into potential treatments for mood disorders .

Comparative Analysis with Other Isoquinolines

To better understand the unique properties of this compound, it can be compared with other isoquinoline derivatives based on their biological activities and synthetic pathways.

| Compound Name | Biological Activity | Synthetic Methodology |

|---|---|---|

| This compound (5-MMIQ) | Anticancer, Antimicrobial | N-Alkylation and multi-step reactions |

| 5-Methoxy-8-methylisoquinoline | Antimicrobial | Similar synthetic routes |

| 1-Methylisoquinoline | Neuroprotective | Direct alkylation methods |

Future Directions in Research

Future research on this compound should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which 5-MMIQ interacts with biological targets.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.

- Structural Modifications : Exploring structural modifications to enhance its biological activities and reduce potential side effects.

作用機序

The mechanism of action of 5-Methoxy-1-methylisoquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as histone methyltransferases, which play a role in gene expression regulation. The compound’s effects on cellular pathways are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .

類似化合物との比較

7-Hydroxy-6-methoxy-1-methylisoquinoline: This compound has similar structural features but differs in the position of the hydroxy and methoxy groups.

1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.

Uniqueness: 5-Methoxy-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and methyl group at the 1-position contribute to its reactivity and potential as a pharmacophore .

生物活性

5-Methoxy-1-methylisoquinoline (5-MIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-MIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-MIQ is characterized by a methoxy group at the 5-position and a methyl group at the 1-position of the isoquinoline structure. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of 5-MIQ is primarily mediated through its interaction with various molecular targets, including:

- Enzyme Inhibition : 5-MIQ has been shown to inhibit enzymes such as histone methyltransferases, which are involved in gene expression regulation. This inhibition can lead to alterations in cellular functions that are crucial for cancer progression and other diseases.

- Receptor Binding : The compound interacts with several receptors, including serotonin and melatonin receptors, suggesting potential effects on neuropsychiatric disorders. Specifically, it may act as a dual ligand that blocks the 5-HT2C receptor subtype while activating MT1 and MT2 melatonin receptors .

Biological Activities

Research indicates that 5-MIQ exhibits a range of biological activities:

- Anticancer Properties : Isoquinoline derivatives, including 5-MIQ, have demonstrated anticancer effects. Studies have reported that derivatives can induce apoptosis in cancer cells and inhibit cell migration and invasion .

- Antimicrobial Activity : The compound has shown potential antibacterial properties against various pathogens. For instance, certain isoquinoline derivatives have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anti-inflammatory Effects : Isoquinoline compounds are known for their anti-inflammatory activities. 5-MIQ may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

A study explored the effects of various isoquinoline derivatives on cancer cell lines. It was found that modifications at specific positions significantly influenced their cytotoxicity. For example, compounds with a methoxy group exhibited enhanced activity against gastric cancer cells, with IC50 values indicating effective inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuropharmacological Effects

Research investigating the binding affinities of isoquinoline derivatives revealed that 5-MIQ has significant interactions with serotonin receptors. The compound was tested in CHO cells expressing human receptors, showing promising results for dual receptor modulation that could be beneficial in treating anxiety and depression .

Comparative Analysis with Related Compounds

The biological activity of 5-MIQ can be compared with other isoquinoline derivatives to highlight its unique properties:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound (5-MIQ) | Anticancer, Antimicrobial | Varies |

| 6-Hydroxy-1-methylisoquinoline | Moderate anticancer | ~20 |

| Tetrahydroisoquinoline | Stronger neuroprotective effects | ~15 |

This table illustrates how structural variations influence biological activities.

特性

IUPAC Name |

5-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWYMNWYXZDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306873 | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84689-37-2 | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84689-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。